

# TPOP146: A Novel Approach to Regulating Steroidogenesis Through CBP/p300 Bromodomain Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TPOP146   |           |
| Cat. No.:            | B15572498 | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Steroid hormones are fundamental regulators of a vast array of physiological processes, and their dysregulation is implicated in numerous diseases. The intricate process of steroidogenesis is tightly controlled by a complex network of enzymes and transcription factors. This technical guide explores the emerging role of **TPOP146**, a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, as a novel modulator of steroid hormone production. By targeting CBP/p300, key transcriptional co-activators, **TPOP146** presents a potential therapeutic strategy for a range of steroid-related pathologies. This document provides a comprehensive overview of the mechanism of action of **TPOP146** in the context of steroidogenesis, detailed experimental protocols for its investigation, and a summary of its potential quantitative effects on steroid hormone levels and the expression of critical steroidogenic enzymes.

# Introduction to Steroidogenesis

Steroidogenesis is the biological process responsible for the synthesis of steroid hormones from cholesterol. This multi-step enzymatic cascade occurs primarily in the adrenal glands, gonads, and placenta. The regulation of steroidogenesis is complex, involving the precise control of gene expression for a suite of steroidogenic enzymes. Key enzymes in this pathway



include the Steroidogenic Acute Regulatory Protein (StAR), which facilitates the transport of cholesterol into the mitochondria, and various cytochrome P450 enzymes, such as P450scc (CYP11A1), which catalyzes the initial and rate-limiting step of converting cholesterol to pregnenolone.

Transcriptional control of these enzymes is paramount and is governed by a network of transcription factors and their co-activators. Among the most critical co-activators are the homologous proteins, CREB-binding protein (CBP) and p300. These proteins possess histone acetyltransferase (HAT) activity, which plays a crucial role in chromatin remodeling and the recruitment of the transcriptional machinery to gene promoters.

# TPOP146: A Selective CBP/p300 Bromodomain Inhibitor

**TPOP146** is a small molecule inhibitor that selectively targets the bromodomains of CBP and p300. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby tethering the CBP/p300 complex to specific genomic loci. By competitively binding to the bromodomain, **TPOP146** disrupts the interaction of CBP/p300 with acetylated proteins, leading to a modulation of gene expression.

Table 1: In Vitro Binding Affinity of **TPOP146** 

| Target | Binding Constant (Kd) |  |
|--------|-----------------------|--|
| СВР    | 134 nM                |  |
| BRD4   | 5.02 μM               |  |

# Mechanism of Action: TPOP146 and the Regulation of Steroidogenesis

The regulatory role of **TPOP146** in steroidogenesis is predicated on the essential function of its targets, CBP and p300, in the transcription of steroidogenic genes. CBP and p300 act as crucial co-activators for several transcription factors that are pivotal for steroidogenesis, including Steroidogenic Factor 1 (SF-1) and the cAMP Response Element-Binding protein



(CREB).[1][2] These transcription factors bind to the promoter regions of key steroidogenic genes, such as STAR and CYP11A1, and recruit CBP/p300 to initiate transcription.[2]

By inhibiting the bromodomain of CBP/p300, **TPOP146** is hypothesized to prevent the recruitment of these co-activators to the promoters of steroidogenic genes. This disruption would lead to a decrease in the histone acetylation at these sites, resulting in a more condensed chromatin structure and subsequent repression of gene transcription. The anticipated outcome is a reduction in the synthesis of steroidogenic enzymes and, consequently, a decrease in the production of steroid hormones.



Click to download full resolution via product page

Caption: Signaling pathway of **TPOP146**-mediated regulation of steroidogenesis.

# Quantitative Effects of TPOP146 on Steroidogenesis

While direct quantitative data for **TPOP146**'s effect on steroidogenesis is not yet published, the inhibition of CBP/p300 is expected to lead to a dose-dependent decrease in the production of various steroid hormones and the expression of key steroidogenic enzymes. The following tables summarize the anticipated effects based on the known roles of CBP/p300 in steroidogenesis.



Table 2: Predicted Effects of TPOP146 on Steroid Hormone Production

| Steroid Hormone | Predicted Change | Rationale                                      |
|-----------------|------------------|------------------------------------------------|
| Pregnenolone    | Decrease         | Inhibition of CYP11A1 transcription.           |
| Progesterone    | Decrease         | Reduced availability of pregnenolone.          |
| Cortisol        | Decrease         | Downregulation of the steroidogenic cascade.   |
| Aldosterone     | Decrease         | Downregulation of the steroidogenic cascade.   |
| DHEA            | Decrease         | Reduced activity of the steroidogenic pathway. |
| Androstenedione | Decrease         | Reduced precursor availability.                |
| Testosterone    | Decrease         | Reduced precursor availability.                |
| Estradiol       | Decrease         | Reduced precursor availability.                |

Table 3: Predicted Effects of **TPOP146** on Steroidogenic Gene Expression



| Gene    | Protein Product             | Predicted Change in<br>Expression |
|---------|-----------------------------|-----------------------------------|
| STAR    | StAR                        | Decrease                          |
| CYP11A1 | P450scc                     | Decrease                          |
| HSD3B2  | 3β-HSD2                     | Decrease                          |
| CYP17A1 | 17α-hydroxylase/17,20-lyase | Decrease                          |
| CYP21A2 | 21-hydroxylase              | Decrease                          |
| CYP11B1 | 11β-hydroxylase             | Decrease                          |
| CYP11B2 | Aldosterone synthase        | Decrease                          |
| CYP19A1 | Aromatase                   | Decrease                          |

# **Detailed Experimental Protocols**

To investigate the effects of **TPOP146** on steroidogenesis, a series of in vitro experiments are recommended. The human adrenocortical carcinoma cell line, NCI-H295R, is a well-established and appropriate model as it expresses all the key enzymes required for the synthesis of corticosteroids and sex steroids.

# **H295R Steroidogenesis Assay**

This assay measures the production and secretion of steroid hormones into the cell culture medium following treatment with **TPOP146**.

#### Materials:

- NCI-H295R cells
- 24-well cell culture plates
- Culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)
- TPOP146 stock solution (in DMSO)



- Forskolin (as a stimulant of steroidogenesis)
- ELISA kits or LC-MS/MS for hormone quantification (e.g., for cortisol, aldosterone, testosterone, and estradiol)

#### Procedure:

- Seed NCI-H295R cells in 24-well plates and allow them to adhere for 24-48 hours.
- Replace the medium with fresh medium containing various concentrations of TPOP146 (e.g., 0.1, 1, 10, 100 μM) and a vehicle control (DMSO). Include a positive control for stimulation (e.g., 10 μM forskolin) and a known inhibitor of steroidogenesis.
- Incubate the cells for 48 hours.
- Collect the cell culture medium from each well.
- Quantify the concentrations of selected steroid hormones in the medium using appropriate methods (ELISA or LC-MS/MS).
- Normalize hormone concentrations to the total protein content or cell number in each well.





Click to download full resolution via product page

Caption: Experimental workflow for the H295R steroidogenesis assay.



# Quantitative Real-Time PCR (qPCR) for Steroidogenic Gene Expression

This method is used to quantify the mRNA levels of key steroidogenic genes in H295R cells treated with **TPOP146**.

#### Materials:

- H295R cells treated with TPOP146 as described above.
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for target genes (e.g., STAR, CYP11A1, HSD3B2) and a housekeeping gene (e.g., GAPDH, ACTB).

Table 4: Example of Human qPCR Primer Sequences

| Gene    | Forward Primer (5' to 3')     | Reverse Primer (5' to 3')     |
|---------|-------------------------------|-------------------------------|
| STAR    | GGC TGG CTG GAA GGA<br>GCA    | TGA GAC TCG GTC CAG<br>GAA CA |
| CYP11A1 | GCA GAG GCT GGG TTT<br>GAG G  | GAG GCT CAG GAT GGT<br>GTT G  |
| HSD3B2  | GGC ATC TAC CTG GAG<br>GAC CT | GCA GGC TGA AGG AGA<br>TGA AG |
| GAPDH   | GAA GGT GAA GGT CGG<br>AGT C  | GAA GAT GGT GAT GGG ATT<br>TC |

#### Procedure:

• Treat H295R cells with **TPOP146** for a specified time (e.g., 24 or 48 hours).



- Extract total RNA from the cells.
- Synthesize cDNA from the extracted RNA.
- Perform qPCR using the specific primers for the target and housekeeping genes.
- Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

## Western Blotting for Steroidogenic Enzyme Levels

This technique is used to assess the protein levels of key steroidogenic enzymes in response to **TPOP146** treatment.

#### Materials:

- H295R cells treated with TPOP146.
- · Lysis buffer with protease inhibitors.
- Protein quantification assay (e.g., BCA assay).
- SDS-PAGE gels and electrophoresis apparatus.
- Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies against StAR, CYP11A1, HSD3B2, etc.
- · HRP-conjugated secondary antibodies.
- Chemiluminescent substrate and imaging system.

#### Procedure:

- Lyse the treated H295R cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE.



- Transfer the separated proteins to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

# **Cell Viability Assay**

It is crucial to determine if the observed effects of **TPOP146** on steroidogenesis are due to specific inhibition of the pathway or a general cytotoxic effect.

#### Materials:

- H295R cells
- 96-well cell culture plates
- TPOP146 stock solution
- Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

#### Procedure:

- Seed H295R cells in a 96-well plate.
- Treat the cells with a range of TPOP146 concentrations for the same duration as the steroidogenesis and gene expression assays.
- Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance or fluorescence using a plate reader.



• Calculate the percentage of cell viability relative to the vehicle-treated control cells.

### **Conclusion and Future Directions**

**TPOP146**, as a selective inhibitor of the CBP/p300 bromodomains, represents a promising new tool for the modulation of steroidogenesis. Its mechanism of action, through the disruption of transcriptional co-activation of key steroidogenic genes, offers a targeted approach to reducing steroid hormone production. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the efficacy and specificity of **TPOP146** in vitro.

Future studies should focus on validating the predicted quantitative effects of **TPOP146** on a comprehensive panel of steroid hormones and steroidogenic enzymes. Furthermore, in vivo studies in relevant animal models will be essential to assess the therapeutic potential of **TPOP146** for the treatment of steroid-dependent diseases, such as certain cancers, Cushing's syndrome, and congenital adrenal hyperplasia. The continued exploration of **TPOP146** and other CBP/p300 inhibitors will undoubtedly provide valuable insights into the intricate regulation of steroidogenesis and may pave the way for novel therapeutic interventions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 2. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TPOP146: A Novel Approach to Regulating Steroidogenesis Through CBP/p300 Bromodomain Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572498#tpop146-and-steroidogenesis-regulation]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com